2-Chloropropan-2-yl carbonisocyanatidate
Description
2-Chloropropan-2-yl carbonisocyanatidate is a chlorinated organic compound featuring a carbonisocyanatidate functional group attached to a 2-chloropropan-2-yl moiety. Structurally, it combines the reactivity of isocyanates with the steric and electronic effects imparted by the chlorine substituent and the branched propane backbone. This compound is hypothesized to act as a reagent in organic synthesis, particularly for introducing isocyanate-derived functionalities under controlled conditions. While direct literature on its applications is sparse, its structural analogs—such as chlorosulfonyl isocyanate and 2-chloropropane—provide a basis for inferring its physicochemical and hazardous properties .
Properties
CAS No. |
56674-90-9 |
|---|---|
Molecular Formula |
C5H6ClNO3 |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
2-chloropropan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H6ClNO3/c1-5(2,6)10-4(9)7-3-8/h1-2H3 |
InChI Key |
LYUHZFGPRBYMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC(=O)N=C=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloropropan-2-yl carbonisocyanatidate typically involves the reaction of 2-chloropropan-2-yl alcohol with carbonisocyanatidate under specific conditions. The reaction is carried out in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and purity.
Chemical Reactions Analysis
2-Chloropropan-2-yl carbonisocyanatidate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction Reactions: Reduction of 2-Chloropropan-2-yl carbonisocyanatidate can lead to the formation of different reduced products. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloropropan-2-yl carbonisocyanatidate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloropropan-2-yl carbonisocyanatidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to changes in their structure and function. The pathways involved in its action depend on the specific context and application.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Chlorosulfonyl Isocyanate (CAS 1189-71-5)
Chlorosulfonyl isocyanate (ClSO2NCO) shares the isocyanate group with 2-chloropropan-2-yl carbonisocyanatidate but differs in its sulfonyl chloride substituent. Key comparisons include:
- Reactivity : Chlorosulfonyl isocyanate is highly reactive, participating in cycloadditions and sulfonylation reactions. The sulfonyl group enhances electrophilicity, whereas the 2-chloropropan-2-yl group in the target compound may reduce reactivity due to steric hindrance .
- Hazards : Both compounds likely pose severe skin and eye irritation risks. Chlorosulfonyl isocyanate mandates immediate decontamination with water and medical consultation after exposure, a protocol that may extend to the target compound .
- Storage : Chlorosulfonyl isocyanate’s storage data are unspecified, but 2-chloropropan-2-yl carbonisocyanatidate is inferred to require cool, ventilated conditions away from oxidizers, akin to 2-chloropropane .
2-Chloropropane (CAS Not Provided)
2-Chloropropane (C3H7Cl) is a simpler chlorinated alkane, serving as a solvent or intermediate. Contrasts include:
- Functionality : Unlike the isocyanatidate group in the target compound, 2-chloropropane lacks electrophilic sites, rendering it less reactive in nucleophilic substitutions.
- Incompatibilities : Both compounds are incompatible with strong oxidizers (e.g., peroxides) and bases, necessitating similar storage protocols .
- Hazard Profile : 2-Chloropropane is flammable and reactive, while the target compound’s primary risks likely stem from its isocyanate-derived toxicity (e.g., respiratory sensitization) .
Data Tables: Physicochemical and Hazard Properties
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